![molecular formula C19H18N2OS B5859432 N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-phenylpropanamide](/img/structure/B5859432.png)
N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-phenylpropanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MPTP, and it has been studied extensively for its mechanism of action, biochemical and physiological effects, and other properties.
Wissenschaftliche Forschungsanwendungen
MPTP has been studied extensively for its potential applications in various fields of scientific research. One of the most significant applications of MPTP is in the field of neuroscience. MPTP is commonly used to induce Parkinson's disease in animal models, which has led to a better understanding of the disease and the development of new treatments. MPTP has also been used in the study of drug addiction, as it has been shown to activate the reward system in the brain.
Wirkmechanismus
The mechanism of action of MPTP is complex and not fully understood. MPTP is metabolized by the enzyme monoamine oxidase B (MAO-B) in the brain, which produces a toxic metabolite called MPP+. MPP+ is then taken up by dopaminergic neurons in the brain, where it causes oxidative stress and cell death. This leads to a depletion of dopamine in the brain, which is a hallmark of Parkinson's disease.
Biochemical and Physiological Effects:
MPTP has been shown to have a range of biochemical and physiological effects. In animal models, MPTP has been shown to induce Parkinson's disease-like symptoms, including motor deficits and dopamine depletion in the brain. MPTP has also been shown to activate the reward system in the brain, leading to addictive behaviors in animal models. Additionally, MPTP has been shown to induce oxidative stress and cell death in dopaminergic neurons.
Vorteile Und Einschränkungen Für Laborexperimente
MPTP has several advantages and limitations for lab experiments. One of the main advantages of MPTP is its ability to induce Parkinson's disease-like symptoms in animal models, which has led to a better understanding of the disease and the development of new treatments. However, MPTP has several limitations, including its toxicity and potential for off-target effects. Researchers must use caution when working with MPTP to avoid unintended consequences.
Zukünftige Richtungen
There are several future directions for research on MPTP. One area of research is the development of new treatments for Parkinson's disease based on the mechanism of action of MPTP. Researchers are also exploring the use of MPTP in the study of drug addiction and other neurological disorders. Additionally, researchers are working to improve the synthesis method of MPTP to increase the yield and purity of the final product. Overall, MPTP is a promising compound that has the potential to advance our understanding of neurological disorders and lead to the development of new treatments.
Synthesemethoden
The synthesis of MPTP involves a series of chemical reactions that require specialized equipment and expertise. The most common method for synthesizing MPTP involves the reaction of 2-methyl-4-thiazolylamine with 4-bromobenzophenone in the presence of a base such as potassium carbonate. The resulting product is then treated with an acid to yield MPTP. This synthesis method has been modified and optimized by researchers to improve the yield and purity of the final product.
Eigenschaften
IUPAC Name |
N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-14-20-18(13-23-14)16-8-10-17(11-9-16)21-19(22)12-7-15-5-3-2-4-6-15/h2-6,8-11,13H,7,12H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMCCRFONWDNLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-phenylpropanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.